molecular formula C24H30ClN3O2 B580764 (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride

Cat. No.: B580764
M. Wt: 428.0 g/mol
InChI Key: MULSIBUGDPOSHV-CALJPSDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride (commonly known as FK866, APO866, or Daporinad) is a potent, selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. This compound has garnered significant attention in oncology and immunometabolism due to its ability to deplete intracellular NAD+ levels, leading to autophagy and apoptosis in cancer cells .

Properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULSIBUGDPOSHV-CALJPSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

FK 866 hydrochloride can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the acrylamide moiety and the subsequent attachment of the piperidine and pyridine groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

FK 866 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like DMSO. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

FK 866 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₄H₂₉N₃O₂·HCl
  • Molecular Weight : 391.51 (free base); 427.99 (hydrochloride)
  • CAS Number : 658084-64-1 (free base); 1198425-96-5 (hydrochloride)
  • Solubility: ≥19.6 mg/mL in DMSO; ≥49.6 mg/mL in ethanol; insoluble in water .
  • Mechanism: Non-competitive inhibition of NAMPT (Ki = 0.4 nM), blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in NAD+ biosynthesis .

Structural Analogs and Derivatives

(2E)-N-[4-(Piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide Dihydrochloride
  • Molecular Formula : C₁₇H₂₅N₃O·2HCl
  • Key Differences : Lacks the benzoyl group present in FK866, which may reduce binding affinity to NAMPT. The dihydrochloride salt enhances solubility in aqueous solutions compared to FK866’s free base .
  • Applications : Primarily used in structural studies to assess the role of the benzoyl group in NAMPT inhibition.
GMX1778 (CHS-828)
  • Mechanism: Competitive NAMPT inhibitor with a distinct chemical scaffold (pyridinyl cyanoguanidine).
  • Potency : Similar IC₅₀ values to FK866 (~1–10 nM) but with differing pharmacokinetic profiles .

Functional Comparisons

Nicotinamide Mononucleotide (NMN)
  • Role : Substrate in the NAD+ salvage pathway, downstream of NAMPT. Unlike FK866, NMN supplementation can rescue NAD+ depletion, reversing FK866-induced cytotoxicity .
  • Therapeutic Use : Investigated for age-related metabolic disorders, contrasting FK866’s pro-apoptotic applications .
ABT-702 and Gallotannin
  • ABT-702: Adenosine kinase inhibitor (unrelated to NAMPT), used in parallel studies to assess NAD+-independent pathways .
  • Gallotannin: Polyphenolic compound with broad enzyme inhibitory effects; lacks the specificity of FK866 .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter FK866 (2E)-N-[4-(Piperidin-4-yl)butyl]... Dihydrochloride GMX1778
Target NAMPT (Ki = 0.4 nM) NAMPT (reduced affinity) NAMPT (IC₅₀ ~1 nM)
Solubility DMSO/EtOH-soluble Improved aqueous solubility due to dihydrochloride Water-soluble
Therapeutic Applications Cancer, sepsis, ischemia Structural research Cancer trials
Synthetic Steps 5-step synthesis Not reported 7-step synthesis

Key Research Findings

  • FK866 vs. NMN : Co-administration of NMN (100 µM) reverses FK866-induced NAD+ depletion, confirming target specificity .
  • Structural Insights : Docking studies (PDB ID: 2GVJ) show FK866’s benzoyl group stabilizes interactions with NAMPT’s hydrophobic pocket, achieving an RMSD <2 Å .
  • Clinical Limitations : FK866 exhibits dose-dependent toxicity in humans, prompting exploration of analogs with improved safety profiles .

Biological Activity

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride, commonly referred to as FK866 or APO866, is a synthetic organic compound primarily recognized for its role as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor . This compound has garnered attention in the fields of oncology and neuroprotection due to its ability to modulate NAD+ biosynthesis, which is crucial for cellular metabolism and survival.

Chemical Information

PropertyDetails
IUPAC Name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride
Molecular Formula C24H29N3O2·HCl
CAS Number 658084-64-1
PubChem ID 6914657

The compound consists of a piperidine ring, a pyridine moiety, and an acrylamide structure, which contribute to its biological activity.

FK866 functions primarily by inhibiting NAMPT, an enzyme that plays a pivotal role in the salvage pathway of NAD+ biosynthesis. By blocking this pathway, FK866 leads to decreased levels of NAD+, which can induce apoptosis in cancer cells that rely heavily on NAD+ for survival and proliferation .

Anti-Cancer Activity

Research has demonstrated that FK866 exhibits significant anti-cancer properties. It has been shown to selectively target cancer cells with high NAD+ turnover rates, making it a potential candidate for cancer therapy. In vitro studies indicate that FK866 can effectively reduce tumor growth in various cancer cell lines, including those resistant to conventional therapies .

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Research highlighted that FK866 effectively inhibited the growth of breast cancer cells by inducing apoptosis through NAD+ depletion. The study reported a reduction in cell viability by over 70% at higher concentrations of FK866 .
  • Neuroprotective Effects : FK866 has also been investigated for its neuroprotective effects in models of traumatic brain injury. A study indicated that FK866 treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in mitigating inflammatory responses following brain injuries .

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments. For instance, FK866 was tested in animal models where it showed significant reduction in tumor size without notable systemic toxicity. These results underscore its potential therapeutic applications in oncology .

Selectivity and Efficacy

FK866 is characterized by its high selectivity for NAMPT, which minimizes off-target effects commonly associated with other anti-cancer agents. Its non-competitive inhibition mechanism allows it to effectively lower NAD+ levels without directly competing with nicotinamide substrates .

Safety Profile

While FK866 shows promise as an anti-cancer agent, its safety profile is still under investigation. Preclinical studies have indicated manageable side effects; however, further clinical trials are necessary to fully understand its safety and efficacy in human subjects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of the pyridinylpropenamide moiety with a 1-benzoylpiperidine intermediate. Key steps may include amide coupling (e.g., EDC/HOBt), benzoylation of piperidine, and purification via recrystallization. For structurally analogous piperidine derivatives, cyanidation or nitrile reduction has been employed for ring formation . Optimization using Design of Experiments (DoE) can systematically vary reaction parameters (e.g., temperature, stoichiometry) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (λ~255 nm, based on analogous compounds) and ≥98% purity thresholds .
  • Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm stereochemistry (e.g., E-configured enamide). Single-crystal X-ray diffraction (SHELXL refinement) resolves absolute configuration and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .
  • Storage : Store at -20°C in airtight containers to ensure stability ≥5 years .
  • Waste Disposal : Treat as hazardous organic waste; consult institutional safety guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodological Answer : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can be resolved via SHELXL refinement. For example, CSD surveys (e.g., Cambridge Structural Database) of pyridinylpropenamide derivatives reveal protonation states and salt formation trends, which guide parameterization during refinement . Hydrogen-bonding motifs (e.g., N–H···Cl⁻ in hydrochloride salts) further validate structural assignments .

Q. What strategies address contradictions between computational solubility predictions and experimental results?

  • Methodological Answer :

  • Multi-Method Validation : Compare Hansen solubility parameters (HSPs) with experimental shake-flask assays in varied solvents (e.g., DMSO, ethanol).
  • pH-Dependent Studies : Assess solubility shifts due to protonation of the pyridine ring (pKa ~4.5–5.5) .
  • Co-Solvency Approaches : Use hydrophilic polymers (e.g., PEG) to enhance aqueous solubility if discrepancies persist .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., benzoyl vs. substituted aryl groups) and assess activity via in vitro assays (e.g., receptor binding).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the enamide group) .
  • Metabolic Stability : Incorporate trifluoromethyl groups (as in analogous compounds) to improve lipophilicity and half-life .

Q. What supramolecular interactions dominate crystal packing, and how do they affect physicochemical properties?

  • Methodological Answer : CSD analysis of pyridinium salts shows π-π stacking between aromatic rings (benzoyl/pyridine) and hydrogen bonding (N–H···O/S). These interactions influence melting points, solubility, and stability. For example, perchlorate salts exhibit tighter packing than trifluoroacetates, reducing hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.